molecular formula C9H5NO4 B1600286 5-nitro-1H-isochromen-1-one CAS No. 77747-69-4

5-nitro-1H-isochromen-1-one

Cat. No. B1600286
CAS RN: 77747-69-4
M. Wt: 191.14 g/mol
InChI Key: KCYWNAAVPRMMLP-UHFFFAOYSA-N
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Patent
US08093265B2

Procedure details

(E)-Methyl 2-(2-(dimethylamino) vinyl)-3-nitrobenzoate was dissolved in ethyl acetate (200 mL), and silica gel (200 g) was added. The resulting suspension was stirred at room temperature for 1 h. The ethyl acetate solution was filtered off. Silica gel was washed with ethyl acetate (2×150 mL) and the combined organics were evaporated and dried under reduced pressure to yield 5-nitro-1H-isochromen-1-one (4.0 g, 21.0 mmol, 82% after two steps) as a brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)/C=[CH:4]/[C:5]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][CH:12]=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8]>C(OCC)(=O)C>[N+:15]([C:14]1[CH:13]=[CH:12][CH:11]=[C:6]2[C:5]=1[CH:4]=[CH:10][O:9][C:7]2=[O:8])([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(/C=C/C1=C(C(=O)OC)C=CC=C1[N+](=O)[O-])C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
silica gel (200 g) was added
FILTRATION
Type
FILTRATION
Details
The ethyl acetate solution was filtered off
WASH
Type
WASH
Details
Silica gel was washed with ethyl acetate (2×150 mL)
CUSTOM
Type
CUSTOM
Details
the combined organics were evaporated
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=COC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21 mmol
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.